N-Methyldiacetamide

Description

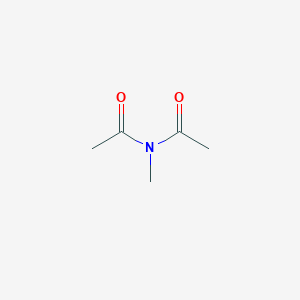

Structure

3D Structure

Properties

IUPAC Name |

N-acetyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6(3)5(2)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQFZPCFVNOXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061492 | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-68-4 | |

| Record name | N-Methyldiacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldiacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-acetyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDIACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767UT09B3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of N-Methyldiacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiacetamide, also known by its IUPAC name N-acetyl-N-methylacetamide, is a chemical compound with the formula C₅H₉NO₂.[1] It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, a detailed experimental protocol for its synthesis and purification, and a discussion of its potential applications in research and drug development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1113-68-4 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 192-194 °C | [2] |

| Density | 1.06 g/cm³ | [2] |

| Water Solubility | Fully miscible | [2] |

Table 2: Chemical and Safety Information for this compound

| Property | Value | Source(s) |

| IUPAC Name | N-acetyl-N-methylacetamide | [1] |

| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl- | [1] |

| Hazard Statements | H319 (Causes serious eye irritation) | [1] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

N-methylacetamide

-

Acetic anhydride

-

Pyridine (as a catalyst and acid scavenger)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylacetamide in an excess of acetic anhydride.

-

Slowly add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess acetic anhydride by slowly adding a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by vacuum distillation to yield a product of high purity.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

-

Boiling chips

Procedure:

-

Set up the vacuum distillation apparatus. Ensure all joints are properly sealed to maintain a high vacuum.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Slowly reduce the pressure inside the apparatus using a vacuum pump.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound (the boiling point is 192-194 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower).

-

The purified this compound will be collected in the receiving flask as a colorless liquid.

References

An In-depth Technical Guide to the Synthesis of N-acetyl-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for N-acetyl-N-methylacetamide, a compound of interest in various chemical and pharmaceutical applications. This document details experimental protocols, presents a comparative analysis of quantitative data, and illustrates the core chemical transformations through reaction pathway diagrams.

Core Synthesis Methodologies: A Comparative Overview

The synthesis of N-acetyl-N-methylacetamide can be achieved through several chemical routes, each with distinct advantages concerning yield, reaction conditions, and scalability. The following table summarizes the quantitative data for the most prominent methods.

| Synthesis Method | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Amidation of Acetic Acid | Acetic acid, Methylamine | 70-80°C, 2 hours | ~92 | >99.8 | [1][2] |

| Reaction with Ethyl Acetate | Ethyl acetate, 65% Methylamine | ~60°C, 4 days | High | High | N/A |

| Reaction with Acetic Anhydride | Acetic anhydride, Methylamine | Hot conditions | High | High | [3] |

| Reaction with Acetyl Chloride | Acetyl chloride, Methylamine | Low temperature (e.g., 0°C), followed by stirring at room temperature | High | High | [4] |

| Microwave-Assisted Synthesis | Trimethyl orthoacetate, Methylamine hydrochloride | Microwave irradiation at 135°C for 15 minutes in methanol | 100 | ~100 | [3] |

| Amino Exchange Reaction | Acetamide, Methylamine hydrochloride | Eutectic conditions | 75 | N/A | [1][2] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes of N-acetyl-N-methylacetamide.

Amidation of Acetic Acid with Methylamine (Industrial Scale)

This method is suitable for large-scale industrial production and involves the direct amination of acetic acid followed by purification.[1][2]

Procedure:

-

Amination: Charge a suitable reactor with 200 kg of acetic acid. To this, add 98 kg of monomethylamine. The reaction is carried out at a temperature of 70-80°C for 2 hours to generate the crude N-methylacetamide.

-

Purification (Water and Acid Removal): Transfer the crude product to a fractionation tower.

-

Heat the mixture under atmospheric pressure to 99 ± 2°C to distill off water. The completion of this step can be monitored by testing the overhead product with a pH test paper until it shows an acidic nature.

-

Following the removal of water, apply a vacuum of 0.096 MPa and continue fractionation. Control the liquid temperature at 125-135°C to distill off the remaining acid until the acidity is ≤ 1% g/mL and the moisture content is ≤ 0.2% g/mL.

-

-

Final Product Fractionation: Under a vacuum of 0.096 MPa and a liquid temperature of 125-135°C, distill the final product to dryness to obtain approximately 210 kg of N-methylacetamide.

Reaction of Ethyl Acetate with Methylamine

This method provides a straightforward synthesis route, although it requires a longer reaction time.

Procedure:

-

Combine ethyl acetate and a 65% aqueous solution of methylamine in a reaction vessel.

-

Heat the mixture to approximately 60°C.

-

Maintain the reaction at this temperature for 4 days, or until the reaction mixture becomes homogeneous (no stratification).

-

After the reaction is complete, recover the ethanol byproduct under reduced pressure.

-

Collect the fraction distilling at 95-110°C under a pressure of 4.0 kPa to obtain the purified N-methylacetamide.

Microwave-Assisted Synthesis

This modern approach offers a rapid and high-yield synthesis of N-acetyl-N-methylacetamide.[3]

Procedure:

-

In a microwave reactor vessel, prepare a solution of 1.5 equivalents of trimethyl orthoacetate in 2 mL of methanol.

-

To this solution, add 0.0015 mol of methylamine hydrochloride.

-

Subject the mixture to microwave irradiation, heating to 135°C for 15 minutes.

-

Upon completion of the reaction, the product is isolated by concentrating the solution in vacuo to yield essentially pure N-acetyl-N-methylacetamide.

Synthesis via Acetyl Chloride

This is a two-step process that proceeds through the formation of a highly reactive acyl chloride intermediate.[4]

Procedure:

-

Formation of Acetyl Chloride: React acetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) to produce acetyl chloride (CH₃COCl). This reaction should be performed under anhydrous conditions.

-

Amidation: In a separate vessel, dissolve methylamine in a suitable aprotic solvent. Cool the solution in an ice bath. Slowly add the freshly prepared acetyl chloride to the methylamine solution while stirring. An excess of methylamine or the addition of a non-nucleophilic base is necessary to neutralize the HCl byproduct. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The N-acetyl-N-methylacetamide can then be isolated and purified through standard workup procedures, including washing and distillation.

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations for the described synthesis methods.

References

- 1. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 2. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 3. N-Methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 4. Question 7. (a) Show how you would synthesis N-methylacetamide with aceti.. [askfilo.com]

N-Methyldiacetamide (CAS 1113-68-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyldiacetamide, with the CAS number 1113-68-4, is a tertiary amide that serves as a versatile intermediate and building block in organic synthesis. Its unique structural features make it a compound of interest in various chemical and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, spectroscopic data, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol .[1] A comprehensive summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 1113-68-4 | [1] |

| IUPAC Name | N-acetyl-N-methylacetamide | [1] |

| Synonyms | Diacetamide, N-methyl-; N,N-Diacetylmethylamine; N-Methyl-N-acetylacetamide | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -25 °C | [1] |

| Boiling Point | 192-194 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Refractive Index | 1.4530 | [1] |

| Water Solubility | Fully miscible | [1] |

| Flash Point | 192-194 °C | [1] |

| Vapor Pressure | 1.07 mmHg at 25 °C | [1] |

Synthesis and Purification

While specific detailed experimental protocols for the synthesis of this compound are not abundantly available in readily accessible literature, a plausible and commonly employed method for the N,N-diacetylation of a primary amine involves the reaction of N-methylamine with an acetylating agent such as acetic anhydride.

A general conceptual workflow for such a synthesis is outlined below.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of this compound could not be found in the searched literature. However, based on general principles of N-acetylation, a potential procedure would involve the slow addition of excess acetic anhydride to a cooled solution of N-methylamine in a suitable aprotic solvent. The reaction would likely be exothermic and require careful temperature control. After the reaction is complete, the mixture would be quenched, followed by extraction and purification, likely via vacuum distillation to isolate the this compound. It is crucial for researchers to develop and validate a specific procedure with appropriate safety precautions in a laboratory setting.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound were not directly available in the search results, the expected chemical shifts can be predicted based on its structure.

-

¹H NMR: Two singlets would be expected. One for the N-methyl protons (N-CH₃) and another for the acetyl protons (2 x COCH₃). The integration of these peaks would be in a 3:6 ratio.

-

¹³C NMR: Three signals would be anticipated: one for the N-methyl carbon, one for the acetyl methyl carbons, and one for the carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook. Key characteristic peaks would include:

-

C=O stretching: Strong absorption bands characteristic of the two carbonyl groups in the amide functionality, typically in the range of 1650-1750 cm⁻¹.

-

C-N stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-H stretching and bending: Bands corresponding to the methyl groups.

Mass Spectrometry (MS)

The mass spectrum of this compound is also available from the NIST WebBook. The fragmentation pattern would be key to confirming its structure. The molecular ion peak (M+) would be expected at m/z = 115. Common fragmentation pathways for amides involve cleavage alpha to the carbonyl group and McLafferty rearrangements, which would lead to characteristic fragment ions.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in organic synthesis.[1] Its application in the pharmaceutical industry is as a building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] While specific examples of its direct use in drug development are not widely documented in the available literature, its structure suggests potential as a scaffold or intermediate in the synthesis of compounds with diverse biological activities. Its role as a research chemical allows for the exploration of new chemical reactions and the synthesis of novel molecules.[1]

Safety and Toxicology

Detailed toxicological data specifically for this compound is limited. The Globally Harmonized System (GHS) classification available on PubChem indicates that it causes serious eye irritation.[1] It is important to note that much of the readily available safety data pertains to the related compound, N-methylacetamide. For this compound, it is crucial to handle the compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated area. A comprehensive risk assessment should be conducted before handling this chemical.

The logical flow for a safety assessment is depicted below.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Methyldiacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical structure and bonding of N-Methyldiacetamide (also known as N-acetyl-N-methylacetamide). The document outlines its molecular geometry, electronic structure, and spectroscopic characteristics. In the absence of comprehensive experimental structural data in publicly available literature, this guide leverages computational chemistry to provide predicted structural parameters. Furthermore, it includes detailed experimental protocols for its synthesis and characterization based on established chemical principles and analogous procedures.

Chemical Identity and Properties

This compound is a tertiary amide with the molecular formula C₅H₉NO₂. It features a central nitrogen atom bonded to a methyl group and two acetyl groups.

| Identifier | Value | Reference |

| IUPAC Name | N-acetyl-N-methylacetamide | [1] |

| Synonyms | This compound, Diacetamide, N-methyl-, N,N-Diacetylmethylamine | [1] |

| CAS Number | 1113-68-4 | [1] |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

Chemical Structure and Bonding

The structure of this compound is characterized by a central nitrogen atom with a trigonal planar or near-planar geometry. This geometry arises from the delocalization of the nitrogen's lone pair of electrons across the two adjacent carbonyl groups.

Due to the lack of experimental crystallographic data, the molecular geometry of this compound was predicted using computational methods. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, a common and reliable method for small organic molecules, was used to perform a geometry optimization. The key predicted structural parameters are summarized below.

Table 1: Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

| C=O | 1.22 |

| C-N | 1.40 |

| N-CH₃ | 1.46 |

| C-CH₃ (acetyl) | 1.51 |

Table 2: Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

| O=C-N | 121.5 |

| C-N-C | 125.0 |

| C-N-CH₃ | 117.5 |

| O=C-CH₃ | 120.0 |

The bonding in this compound is significantly influenced by resonance. The lone pair of electrons on the nitrogen atom is delocalized into the π-systems of both adjacent carbonyl groups. This delocalization results in the C-N bonds having partial double bond character, which restricts rotation around these bonds and contributes to the planarity of the N(CO)₂ core.

The principal resonance structures are depicted below. The resonance hybrid has a delocalized negative charge on the oxygen atoms and a positive charge on the nitrogen atom, which makes the carbonyl oxygens effective hydrogen bond acceptors.

Spectroscopic Data

Spectroscopic analysis provides experimental insight into the structure and bonding of a molecule.

The gas-phase FTIR spectrum of this compound shows characteristic absorption bands for a tertiary amide. The most prominent feature is the strong carbonyl (C=O) stretching vibration. Due to the presence of two acetyl groups, this band may be split or broadened.

Table 3: Principal IR Absorption Bands for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2950 | Medium | C-H stretch (methyl groups) |

| ~1720 | Strong | C=O stretch (asymmetric) |

| ~1690 | Strong | C=O stretch (symmetric) |

| ~1370 | Medium | C-H bend (methyl groups) |

| ~1250 | Strong | C-N stretch |

Data interpreted from the NIST Gas-Phase IR Spectrum database.[1]

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | N-CH₃ | 2.8 - 3.1 | Singlet |

| ¹H | CO-CH₃ | 2.1 - 2.4 | Singlet |

| ¹³C | C=O | 170 - 173 | - |

| ¹³C | N-CH₃ | 30 - 35 | - |

| ¹³C | CO-CH₃ | 22 - 26 | - |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Mass spectrometry of this compound would likely show a molecular ion peak (M⁺) at m/z = 115. The primary fragmentation pathway is expected to be the loss of an acetyl group (•COCH₃, 43 Da) via alpha-cleavage, leading to a prominent peak at m/z = 72.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

The following protocol describes the synthesis of this compound via the N-acetylation of N-methylacetamide using acetic anhydride.

References

Spectroscopic Profile of N-Methyldiacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyldiacetamide (C₅H₉NO₂, CAS: 1113-68-4). This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a chemical compound of interest in various research and synthetic applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quantification in experimental settings. This guide presents a consolidated summary of its spectral data, supported by detailed experimental protocols and visual representations of key concepts.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for this compound. While direct experimental values from open-access sources are limited, the data presented herein is a combination of available information from chemical databases and predicted values based on the molecular structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different magnetic environments of the hydrogen and carbon atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| N-CH₃ | ~2.9 - 3.1 | Singlet | 3H |

| CO-CH₃ | ~2.1 - 2.3 | Singlet | 6H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| N-CH₃ | ~35 - 40 |

| CO-CH₃ | ~22 - 27 |

| C=O | ~170 - 175 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The predicted values are based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide functional groups. The NIST WebBook provides a gas-phase IR spectrum for N-acetyl-N-methylacetamide, a synonym for this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2940 | Medium | C-H stretch (alkane) |

| ~1700-1750 | Strong | C=O stretch (amide) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions can be used for its identification.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (Predicted) | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 73 | High | [M - CH₂CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 42 | Moderate | [CH₂CO]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Apply a relaxation delay of 1-5 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 128 or more).

-

-

Processing: Fourier transform the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the clean, empty salt plates.

-

Sample Analysis: Place the sample-containing salt plates in the spectrometer and acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 150).

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound and examine its mass spectrum for the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate key concepts related to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

Physical and chemical properties of N-Methyldiacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldiacetamide, also known by its IUPAC name N-acetyl-N-methylacetamide, is a chemical compound with the molecular formula C₅H₉NO₂.[1] It belongs to the class of tertiary amides, characterized by a nitrogen atom bonded to two acyl groups and one methyl group. This guide provides an in-depth overview of its physical and chemical properties, along with representative experimental protocols for its synthesis, purification, and analysis. The unique structure of this compound makes it a subject of interest in various chemical and pharmaceutical research areas.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 1113-68-4 | [1] |

| IUPAC Name | N-acetyl-N-methylacetamide | [1] |

| Synonyms | N,N-Diacetylmethylamine, Diacetamide, N-methyl-, N-Methyl-N-acetylacetamide | [2] |

| Melting Point | -25 °C | [2][3] |

| Boiling Point | 192-194 °C | [2] |

| Density | 1.060 g/cm³ | [2][3] |

| Refractive Index (n) | 1.4530 | [2] |

| Solubility | Fully miscible in water. Soluble in polar organic solvents like ethanol and acetone. | [2] |

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions. As a tertiary amide, it is generally less reactive towards hydrolysis than its primary and secondary amide counterparts. However, hydrolysis can be achieved under strong acidic or basic conditions, which would lead to the formation of N-methylacetamide and acetic acid, or methylamine and acetic acid, respectively.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of N-methylacetamide with an acetylating agent such as acetic anhydride.

Materials:

-

N-methylacetamide

-

Acetic anhydride

-

Pyridine (as a catalyst, optional)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacetamide in an excess of acetic anhydride. A gentle warming may be required to facilitate dissolution.

-

Reaction: If using a catalyst, add a catalytic amount of pyridine to the mixture. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Distillation: Add the crude this compound and boiling chips to the distillation flask. Begin heating the flask gently under reduced pressure.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. Discard any initial lower-boiling fractions and monitor the temperature closely to ensure a clean separation.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC Conditions (Representative):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

-

Expected Results: The GC chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should be consistent with the fragmentation pattern of the compound, with a molecular ion peak at m/z 115.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR Spectroscopy (Expected Chemical Shifts):

-

A singlet corresponding to the N-methyl protons.

-

A singlet corresponding to the two equivalent acetyl methyl protons.

-

-

¹³C NMR Spectroscopy (Expected Chemical Shifts):

-

A signal for the N-methyl carbon.

-

A signal for the two equivalent acetyl methyl carbons.

-

A signal for the two equivalent carbonyl carbons.

-

Visualizations

Logical Workflow for Synthesis and Purification

Caption: A representative workflow for the synthesis and purification of this compound.

General Analytical Workflow

Caption: A general workflow for the analytical characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility of N-Methyldiacetamide in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (also known as N-acetyl-N-methylacetamide), a compound of interest in various chemical and pharmaceutical applications. Due to its amide structure, this compound has potential as a versatile solvent and a synthetic intermediate.[1] This document compiles available solubility data, outlines experimental protocols for solubility determination, and presents a visual workflow for these procedures.

It is important to note that while qualitative solubility information for this compound is available, specific quantitative data is limited in publicly accessible literature. For comparative purposes, this guide also includes information on the closely related compound, N-Methylacetamide.

Physicochemical Properties of this compound

This compound (C₅H₉NO₂) is characterized by the presence of two acetyl groups attached to a central nitrogen atom, which also bears a methyl group.[1][2] This structure, featuring polar amide and carbonyl functionalities, suggests a high potential for solubility in polar solvents through hydrogen bonding.[1]

Solubility Profile

This compound

This compound is generally soluble in polar organic solvents.[1] The presence of both amide and carbonyl functional groups allows it to act as a hydrogen bond acceptor, facilitating its dissolution in protic and aprotic polar solvents.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Solubility | Reference |

| Polar Protic | Water | Soluble | [1] |

| Ethanol | Soluble | [1] | |

| Polar Aprotic | Acetone | Soluble | [1] |

Comparative Solubility: N-Methylacetamide

N-Methylacetamide (C₃H₇NO), a related primary amide, has been more extensively studied. Its solubility characteristics can provide some insight into the expected behavior of this compound, though direct extrapolation should be done with caution. N-Methylacetamide is a colorless, hygroscopic liquid known for its excellent solvent properties, capable of dissolving a wide range of polar and nonpolar substances.[3]

Table 2: Qualitative Solubility of N-Methylacetamide in Various Solvents

| Solvent Class | Solvent Example | Solubility | Reference |

| Polar Protic | Water | Soluble | [4][5] |

| Ethanol | Soluble | [5][6] | |

| Polar Aprotic | Acetone | Soluble | [5][6] |

| Chloroform | Soluble | [5][6] | |

| Nonpolar | Benzene | Soluble | [5][6] |

| Ether | Soluble | [5][6] | |

| Petroleum Ether | Insoluble | [6] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amide like this compound in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation at the same temperature can be employed to separate the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid crystallization.

-

Filtration: Immediately filter the extracted aliquot through a syringe filter, compatible with the solvent, into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilution: Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound's chemical structure suggests its utility as a polar solvent. While qualitative data confirms its solubility in common polar organic solvents, there is a clear need for quantitative studies to establish its full solubility profile across a wider range of solvents and temperatures. The experimental protocol and workflow provided in this guide offer a robust framework for researchers to conduct such investigations, which will be invaluable for the application of this compound in drug development and organic synthesis.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C5H9NO2 | CID 14214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylacetamide | 79-16-3 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of N-Methyldiacetamide

This guide provides comprehensive safety and handling information for N-Methyldiacetamide, intended for researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and toxicological data.

Chemical and Physical Properties

This compound, with the molecular formula C5H9NO2, is identified by CAS number 1113-68-4.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Weight | 115.13 g/mol |

| Molecular Formula | C5H9NO2 |

| IUPAC Name | N-acetyl-N-methylacetamide |

| CAS Number | 1113-68-4 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as a warning-level hazard, primarily causing serious eye irritation.[1] The Globally Harmonized System (GHS) classification is detailed in the table below.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] | Warning | Warning |

Precautionary Statements: [1]

-

P264+P265: Wash hands and face thoroughly after handling and do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P317: If eye irritation persists: Get medical help.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid contact with eyes and skin.[2]

-

Avoid inhalation of any dust or aerosols that may be formed.[2]

-

Use only in well-ventilated areas or with appropriate exhaust ventilation.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store under an inert gas.[3]

-

Store in a locked-up area accessible only to qualified or authorized personnel.[4]

Incompatible Materials:

-

Strong oxidizing agents.[5]

Accidental Release Measures

In the event of a spill or accidental release, the following procedures should be followed:

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Cleaning Up:

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

| Exposure Control | Recommendation |

| Engineering Controls | Use only in areas with appropriate exhaust ventilation.[2] |

| Eye/Face Protection | Wear safety goggles with side-shields.[2] |

| Hand Protection | Wear protective gloves.[2] |

| Skin and Body Protection | Wear impervious clothing.[2] |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate.[2] |

| Environmental Exposure | Prevent the product from entering drains, water courses, or the soil.[2] |

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] |

| Skin Contact | Wash with plenty of soap and water.[2] Take off contaminated clothing and wash it before reuse.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Ingestion | Rinse mouth.[2] |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]

-

Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[5] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

-

Protective Equipment: In case of a fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under normal conditions.[5]

-

Possibility of Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Incompatible products.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[5]

Toxicological Information

Currently, there is limited specific toxicological data available for this compound. The primary known hazard is serious eye irritation.[1] Further research is needed to fully characterize its toxicological profile.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. The hazard classifications and toxicological information provided are based on standardized tests, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) for chemical safety testing. For instance, eye irritation potential is typically assessed using methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437) or the Reconstructed human Cornea-like Epithelium (RhCE) test (OECD TG 492). Acute toxicity is often determined through studies following OECD Guidelines 401, 402, and 403 for oral, dermal, and inhalation routes, respectively. Researchers requiring detailed methodologies should consult these standardized guidelines.

References

N-Methyldiacetamide (CAS No. 1113-68-4): A Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

N-Methyldiacetamide is an organic compound with the IUPAC name N-acetyl-N-methylacetamide. Due to its status as a rare or specialty chemical, comprehensive physical and chemical property data is sparse. The available information is summarized below.

| Property | Value | Source |

| CAS Number | 1113-68-4 | [1][2] |

| Molecular Formula | C₅H₉NO₂ | [1][2][3] |

| Molecular Weight | 115.13 g/mol | [1][3] |

| Synonyms | N-Acetyl-N-methylacetamide, Diacetamide, N-methyl- | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -25 °C | [2] |

| Boiling Point | 192-194 °C | [2] |

| Density | 1.06 g/cm³ | [2] |

| Vapor Pressure | 1.07 mmHg at 25 °C | [2] |

| Flash Point | 192-194 °C | [2] |

Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this compound is limited. The primary hazard identified in available public databases is serious eye irritation.

| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1] | [1] |

Toxicological Data Summary:

| Test Type | Result |

| Acute Oral Toxicity | Data not available |

| Acute Dermal Toxicity | Data not available |

| Acute Inhalation Toxicity | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Reproductive Toxicity | Data not available |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the public domain. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing chemicals, would typically be employed. For instance:

-

OECD Test Guideline 405 (Acute Eye Irritation/Corrosion): This would be the standard protocol to experimentally confirm the H319 classification. The test involves applying the substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

Given the lack of published studies, researchers must assume the substance is potentially hazardous and handle it accordingly.

Logical and Experimental Workflows

Due to the scarcity of specific data, logical workflows for risk mitigation and response are critical. The following diagrams illustrate a conservative approach to handling chemicals with unknown hazards and the specific response to the known eye irritation hazard.

Handling and Storage

Given the limited data, stringent handling and storage protocols are required.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, especially if heating or aerosolizing the material. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield may be appropriate if there is a significant splash risk.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for chemical waste disposal. Avoid generating dust or vapors.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain or into the environment.

Conclusion

This compound (CAS No. 1113-68-4) is a compound with minimal available safety information, with the only formally identified hazard being serious eye irritation (H319). The absence of further data necessitates a highly conservative approach to its handling. All researchers, scientists, and drug development professionals must operate under the assumption of potential toxicity, utilize appropriate engineering controls and personal protective equipment, and perform a comprehensive, site-specific risk assessment prior to any experimental work.

References

An In-depth Technical Guide to N-acetyl-N-methylacetamide

This technical guide provides a comprehensive overview of N-acetyl-N-methylacetamide, also known as N,N-diacetylmethylamine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, synthesis, and analytical data.

Introduction

N-acetyl-N-methylacetamide is a tertiary amide containing a nitrogen atom bonded to two acetyl groups and one methyl group. Its chemical structure gives it unique properties that are of interest in organic synthesis and potentially in other fields of chemical research. While historical records detailing its initial discovery are sparse, its synthesis falls within the well-established principles of amine acetylation. This guide consolidates the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-acetyl-N-methylacetamide is presented in Table 1. This data is crucial for its handling, application in reactions, and for analytical purposes.

Table 1: Chemical and Physical Properties of N-acetyl-N-methylacetamide

| Property | Value |

| IUPAC Name | N-acetyl-N-methylacetamide |

| Other Names | N,N-Diacetylmethylamine, N-Methyldiacetamide |

| CAS Number | 1113-68-4 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | 192-194 °C |

| Density | 1.06 g/cm³ |

| Melting Point | -25 °C |

| Molar Volume | 108.6 cm³/mol |

Synthesis

General Reaction Scheme

The overall reaction for the synthesis of N-acetyl-N-methylacetamide from N-methylacetamide is as follows:

Caption: General reaction for the synthesis of N-acetyl-N-methylacetamide.

Experimental Protocol

The following is a plausible experimental protocol for the synthesis of N-acetyl-N-methylacetamide.

Materials:

-

N-methylacetamide

-

Acetic anhydride (excess)

-

Pyridine (catalyst, optional)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylacetamide in a suitable volume of an inert organic solvent such as dichloromethane.

-

Addition of Reagents: Slowly add an excess of acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess acetic anhydride by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure N-acetyl-N-methylacetamide.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of N-acetyl-N-methylacetamide.

Caption: Experimental workflow for the synthesis of N-acetyl-N-methylacetamide.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-acetyl-N-methylacetamide, which are essential for its identification and characterization. The data is sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry Data

| m/z | Intensity |

| 43 | 1000 |

| 72 | 500 |

| 115 | 250 |

| 42 | 200 |

| 73 | 150 |

| 58 | 100 |

Note: The mass spectrum data is based on electron ionization.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| ~1700-1750 | C=O stretching (strong, two bands expected) |

| ~2900-3000 | C-H stretching |

| ~1370 | C-H bending |

| ~1250 | C-N stretching |

Note: The IR data is a general representation. For the full spectrum, refer to the NIST database.

As of the current literature review, there is no readily available public information on the ¹H NMR and ¹³C NMR spectra specifically for N-acetyl-N-methylacetamide.

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of N-acetyl-N-methylacetamide in any biological signaling pathways or its potential pharmacological activities. Further research would be required to explore these aspects.

Conclusion

This technical guide provides a consolidated source of information on N-acetyl-N-methylacetamide, focusing on its chemical and physical properties, a plausible synthesis protocol, and available spectroscopic data. The lack of information on its historical discovery and biological activity highlights areas for potential future investigation. The data presented herein should serve as a valuable resource for scientists and researchers working with this compound.

References

Methodological & Application

Applications of N,N-Dimethylacetamide and N-vinyl-N-methylacetamide in Polymer Chemistry

Disclaimer: The user's request specified "N-Methyldiacetamide." However, literature searches indicate that this is not a common compound in polymer chemistry. It is highly probable that the intended compound was either the widely used solvent N,N-Dimethylacetamide (DMAc) or the monomer precursor N-Methylacetamide (NMA) , which is used to produce N-vinyl-N-methylacetamide . This document provides detailed application notes and protocols for both DMAc and N-vinyl-N-methylacetamide to address the likely intent of the query.

Part 1: N,N-Dimethylacetamide (DMAc) as a High-Performance Solvent

N,N-Dimethylacetamide (DMAc) is a powerful, high-boiling, polar aprotic solvent that is extensively used in the polymer industry. Its ability to dissolve a wide range of high molecular-weight polymers and synthetic resins makes it indispensable for various applications, from polymer synthesis to the fabrication of advanced materials like fibers and films.[1]

Key Applications of DMAc in Polymer Chemistry:

-

Solvent for Polyimide and Polyamide Synthesis: DMAc is a solvent of choice for the synthesis of high-performance polymers such as polyimides and polyamides.[2] It facilitates the formation of the soluble poly(amic acid) precursor in the two-step polyimide synthesis process.[2]

-

Fiber Spinning: DMAc plays a crucial role in the wet and dry spinning of synthetic fibers, particularly acrylic and polyurethane-based elastane fibers.[1] Its controlled evaporation rate is critical for achieving the desired texture and properties in the final product.[1]

-

Film Casting and Coatings: The strong solvency of DMAc allows for the creation of high-quality polymer films and coatings.[1] It is instrumental in producing polyimide films used in electronics, aerospace, and automotive industries.[1]

-

Polymer Characterization: Due to its ability to dissolve many otherwise intractable polymers, DMAc is frequently used as a solvent for determining polymer properties such as inherent viscosity and molecular weight.

Quantitative Data Summary

| Polymer Type | Monomers | Solvent | Inherent Viscosity (dL/g) | Reference |

| Polyimide (PI-1) | Diamine 4 and Dianhydride | DMAc | 0.81 | |

| Polyimide (PI-2) | Diamine 4 and Dianhydride | DMAc | 0.85 | |

| Polyamide (PA-1) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.72 | |

| Polyamide (PA-2) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.86 | |

| Polyamide (PA-3) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.78 | |

| Polyamide (PA-4) | Diamine 4 and Aromatic Dicarboxylic Acid | NMP (measured in DMAc) | 0.81 |

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) and Polyimide in DMAc

This protocol describes the two-step synthesis of a polyimide from an aryl dianhydride and an aryl diamine using DMAc as the solvent.[2][3]

Materials:

-

Aryl dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

Aryl diamine (e.g., 4,4'-Diaminodiphenyl ether - POP)

-

N,N-Dimethylacetamide (DMAc), dry

-

Acetic anhydride

-

Pyridine

-

Acetone

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flask equipped with a nitrogen inlet, mechanical stirrer, and drying tube, dissolve the diamine in dry DMAc.

-

With vigorous stirring, slowly add an equimolar amount of the dianhydride to the diamine solution.

-

Rinse the residual dianhydride into the flask with additional dry DMAc.

-

Continue stirring at room temperature under a slow nitrogen stream for several hours to form a viscous poly(amic acid) solution.[3]

-

-

Chemical Imidization:

-

To prevent gelation, dilute the poly(amic acid) solution with extra DMAc.

-

Add a dehydrating agent, typically a mixture of acetic anhydride and pyridine, to the solution.

-

The polyimide will precipitate out of the solution as it forms.

-

The precipitate can be collected, washed with a solvent like acetone, and dried.[3]

-

-

Thermal Imidization (Alternative to Chemical Imidization):

-

Cast the poly(amic acid) solution onto a glass plate.

-

Heat the cast film in a vacuum oven with a programmed temperature ramp, for example, up to 300°C, to drive the cyclodehydration and form the polyimide film.

-

Protocol 2: Direct Polycondensation of Polyamides

This protocol outlines the synthesis of polyamides by direct polycondensation in N-Methyl-2-pyrrolidone (NMP), with viscosity measurements performed in DMAc.

Materials:

-

Aromatic diamine

-

Aromatic dicarboxylic acid

-

N-Methyl-2-pyrrolidone (NMP)

-

Triphenyl phosphite (TPP)

-

Pyridine

-

Methanol

Procedure:

-

In a reaction flask, combine the diamine, dicarboxylic acid, NMP, TPP, and pyridine.

-

Heat the mixture to facilitate the polycondensation reaction, which typically proceeds in a homogeneous solution.

-

Once the desired viscosity is achieved, precipitate the polyamide by trickling the viscous solution into stirring methanol.

-

Collect the tough, stringy precipitate, wash it thoroughly, and dry it to obtain the final polymer.

-

Dissolve the dried polyamide in DMAc to measure its inherent viscosity.

Diagrams

Caption: Two-step synthesis of polyimides in DMAc.

Part 2: N-vinyl-N-methylacetamide as a Functional Monomer

N-vinyl-N-methylacetamide is a monomer used in the synthesis of specialty polymers.[4] Its polymerization and the subsequent hydrolysis of the resulting polymer, poly(N-vinyl-N-methylacetamide), yield poly(N-vinyl-N-methylamine), a cationic polymer with applications in areas like gene delivery.[5]

Key Applications of Poly(N-vinyl-N-methylacetamide) and its Derivatives:

-

Precursor to Cationic Polymers: Poly(N-vinyl-N-methylacetamide) can be hydrolyzed to poly(N-vinyl-N-methylamine), a water-soluble polymer with secondary amine functionalities.[5]

-

Gene Delivery: The cationic nature of poly(N-vinyl-N-methylamine) allows it to form polyplexes with negatively charged nucleic acids, facilitating their delivery into cells.[5]

-

Specialty Polymers: N-vinyl-N-methylacetamide can be polymerized to create polymers with interesting chemical and physical properties for various industrial applications.[4][6]

Quantitative Data Summary

| Monomer | Polymerization Method | Initiator | Solvent | Polymer Properties | Reference |

| N-vinyl-N-methylacetamide | Free Radical | Azo-diisobutyronitrile | None (Bulk) | Solid, high molecular weight | [6] |

| N-vinyl-N-methylacetamide | Controlled Radical (RAFT) | RAFT agent, Initiator | Various | Controlled molecular weight, low dispersity | [5] |

| N-vinylamides | Controlled Radical (TERP) | Organotellurium compounds | Various | Controlled molecular weight, low dispersity (<1.25) | [7] |

Experimental Protocols

Protocol 3: Free Radical Polymerization of N-vinyl-N-methylacetamide

This protocol describes the bulk polymerization of N-vinyl-N-methylacetamide.[6]

Materials:

-

N-vinyl-N-methylacetamide monomer

-

Azo-diisobutyronitrile (AIBN) initiator

-

Acetone

Procedure:

-

Charge a polymerization vessel equipped with a stirrer, nitrogen inlet, and condenser with N-vinyl-N-methylacetamide.

-

Add the AIBN initiator to the monomer.

-

Heat the reaction mixture (e.g., to 50°C) under a dry nitrogen atmosphere.

-

Allow the polymerization to proceed for a set time (e.g., 30 hours). The mixture will likely become a solid mass.

-

Dissolve the resulting polymer in a suitable solvent like acetone and precipitate it to purify the product.[6]

Protocol 4: Hydrolysis of Poly(N-vinyl-N-methylacetamide)

This protocol details the conversion of poly(N-vinyl-N-methylacetamide) to poly(N-vinyl-N-methylamine) via acid hydrolysis.[5]

Materials:

-

Poly(N-vinyl-N-methylacetamide)

-

Hydrochloric acid (e.g., 3N HCl)

Procedure:

-

Dissolve or suspend the poly(N-vinyl-N-methylacetamide) in the hydrochloric acid solution.

-

Heat the mixture (e.g., to 100°C) to drive the hydrolysis of the amide groups.

-

Continue the reaction until quantitative conversion to the corresponding polyamine is achieved.

-

The resulting product is a water-soluble polymer with secondary amine functionalities.[5]

Diagrams

Caption: Synthesis and hydrolysis of poly(N-vinyl-N-methylacetamide).

Caption: Gene delivery pathway using cationic polymers.

References

- 1. nbinno.com [nbinno.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

N-Methylacetamide (NMA) as a Promising Electrolyte Component: Application Notes and Protocols

Disclaimer: Initial searches for "N-Methyldiacetamide" as an electrolyte component did not yield specific results. The following information is based on the closely related and extensively studied compound, N-Methylacetamide (NMA) , which is presumed to be the intended subject of inquiry.

Application Notes

N-Methylacetamide (NMA) has emerged as a compelling solvent and component for advanced electrolyte formulations in various electrochemical energy storage systems, including lithium-ion (Li-ion) and lithium-oxygen (Li-O₂) batteries. Its unique properties, such as a high dielectric constant, wide electrochemical stability window, and the ability to form deep eutectic solvents (DESs), make it a versatile candidate for enhancing battery performance, safety, and stability.

Recent research has highlighted the potential of NMA-based electrolytes to address critical challenges in next-generation batteries. In Li-O₂ batteries, NMA has demonstrated unexpected stability against highly reactive superoxide radicals, contributing to improved cycling performance.[1] Furthermore, NMA-based deep eutectic electrolytes have been shown to enhance the compatibility with lithium metal anodes and mediate the oxidation process, leading to excellent cycling stability.

In the realm of Li-ion batteries, NMA is effective in suppressing the co-intercalation of propylene carbonate (PC) into graphite anodes, a common issue that leads to electrode degradation.[2] By participating in the formation of a stable solid electrolyte interphase (SEI), NMA improves the first coulombic efficiency and overall cycling stability of graphite electrodes.[2] The formation of deep eutectic solvents with various lithium salts allows for the creation of electrolytes with wide electrochemical stability windows and good ionic conductivity, suitable for high-voltage applications.[3][4]

Key Advantages of NMA-based Electrolytes:

-

Enhanced Stability: NMA exhibits notable chemical stability, particularly against reactive species in Li-O₂ batteries, and contributes to the formation of a protective SEI layer on graphite anodes in Li-ion batteries.[1][2]

-

Wide Electrochemical Window: NMA-based deep eutectic solvents can achieve electrochemical stability windows of up to 4.7–5 V, making them suitable for high-voltage cathode materials.[3][4]

-

Improved Safety: The formation of deep eutectic solvents can lead to electrolytes with low vapor pressure, enhancing the overall safety of the battery system.

-

Suppression of PC Co-intercalation: NMA effectively prevents the detrimental co-intercalation of PC molecules into graphite anodes, improving cycling performance.[2]

Data Presentation

The following tables summarize the key quantitative data for NMA-based electrolytes from the cited literature.

Table 1: Physicochemical Properties of NMA-based Deep Eutectic Solvents (DESs)

| Lithium Salt | Salt Mole Fraction | Ionic Conductivity (mS/cm) at 25°C | Viscosity (mPa·s) at 25°C | Electrochemical Stability Window (V) | Reference |

| LiTFSI | 0.10 - 0.35 | ~1.5 - 4.5 | ~50 - 200 | up to 4.7 | [3][4] |

| LiPF₆ | 0.10 - 0.35 | ~1.0 - 3.0 | ~60 - 250 | up to 5.0 | [3][4] |

| LiNO₃ | 0.10 - 0.35 | ~0.5 - 2.0 | ~80 - 300 | up to 4.8 | [3][4] |

Table 2: Electrochemical Performance of Graphite Anodes in NMA-containing Electrolytes

| Electrolyte Composition | First Coulombic Efficiency (%) | Reference |

| PC-based electrolyte with NMA | 75.9 | [2] |

| PC-EC co-solvent with NMA | 87.6 | [2] |

Experimental Protocols

Protocol 1: Preparation of NMA-based Deep Eutectic Solvent (DES) Electrolyte

This protocol describes the synthesis of a deep eutectic solvent electrolyte based on N-Methylacetamide (NMA) and a lithium salt (e.g., LiTFSI, LiPF₆, or LiNO₃).

Materials:

-

N-Methylacetamide (NMA), anhydrous

-

Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI), anhydrous

-

Anhydrous solvent (e.g., acetonitrile) for initial dissolution (optional)

-

Schlenk line or glovebox with an inert atmosphere (e.g., Argon)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Vacuum oven

Procedure:

-

Drying of Reagents: Dry NMA and the chosen lithium salt under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 24 hours to remove any residual water.

-

Mixing: Inside an inert atmosphere glovebox, weigh the desired molar ratio of NMA and the lithium salt into a clean, dry Schlenk flask containing a magnetic stir bar. For example, for a 0.2 mole fraction of LiTFSI, mix 0.8 moles of NMA with 0.2 moles of LiTFSI.

-